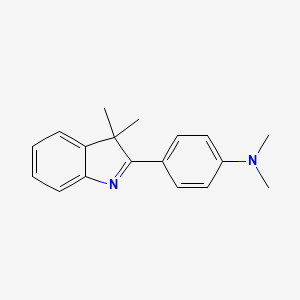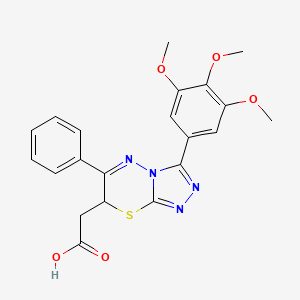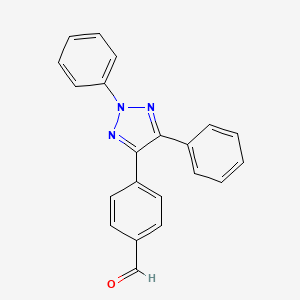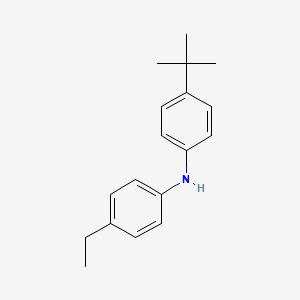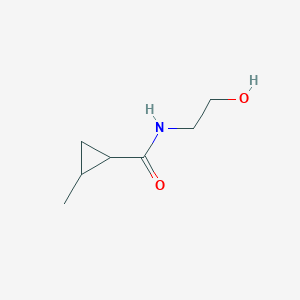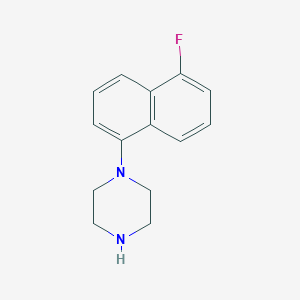
1-(5-Fluoronaphthalen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoronaphthalen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a fluorine atom attached to the naphthalene ring, which is further connected to a piperazine moiety. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronaphthalen-1-yl)piperazine typically involves the reaction of 5-fluoronaphthalene with piperazine under specific conditions. One common method includes the use of a nucleophilic aromatic substitution reaction where the fluorine atom on the naphthalene ring is replaced by the piperazine group. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Fluoronaphthalen-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Fluoronaphthalen-1-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoronaphthalen-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or other proteins, leading to modulation of their activities. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
1-(1-Naphthyl)piperazine: Lacks the fluorine atom, which can result in different biological activities and chemical properties.
1-(2-Fluoronaphthalen-1-yl)piperazine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological effects.
1-(8-Fluoronaphthalen-1-yl)piperazine: Another isomer with the fluorine atom at the 8-position, which can also influence its properties.
Uniqueness: 1-(5-Fluoronaphthalen-1-yl)piperazine is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15FN2 |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
1-(5-fluoronaphthalen-1-yl)piperazine |
InChI |
InChI=1S/C14H15FN2/c15-13-5-1-4-12-11(13)3-2-6-14(12)17-9-7-16-8-10-17/h1-6,16H,7-10H2 |
Clé InChI |
WSPOIICUICIYNN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC3=C2C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


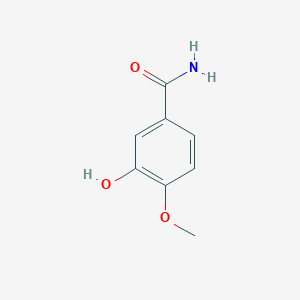
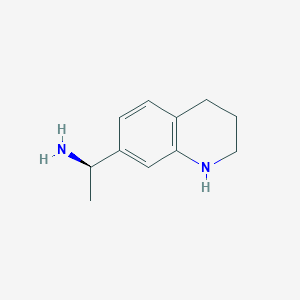
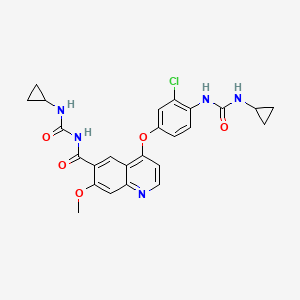
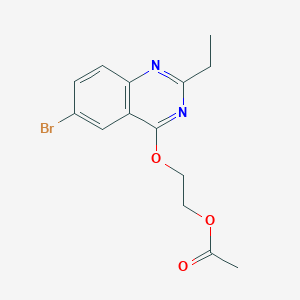
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
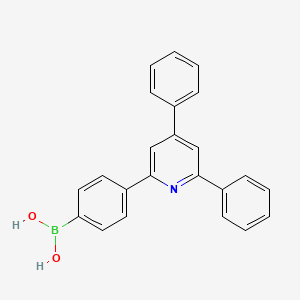
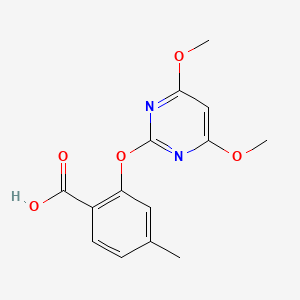
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
